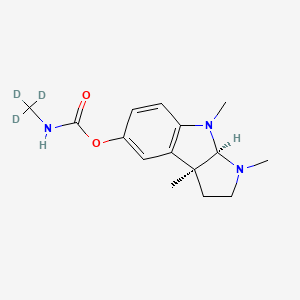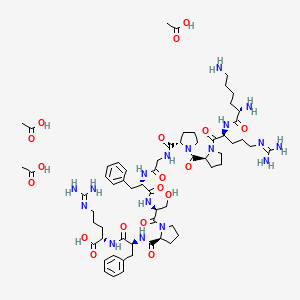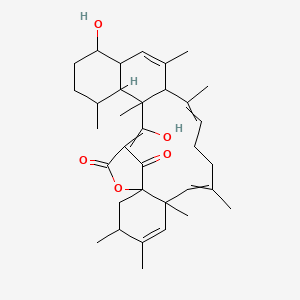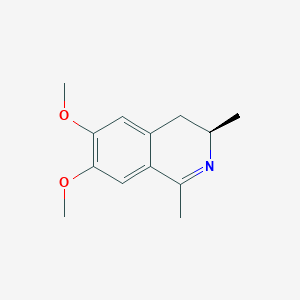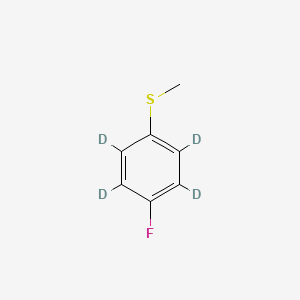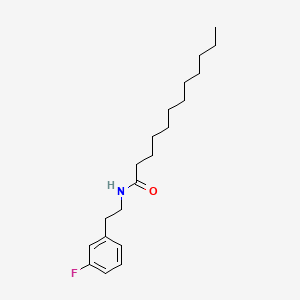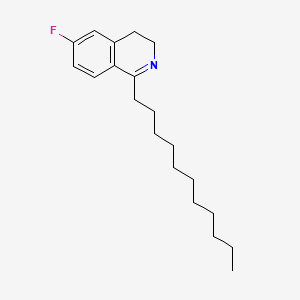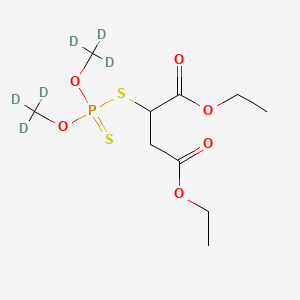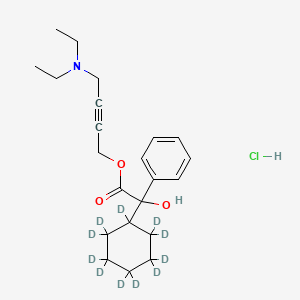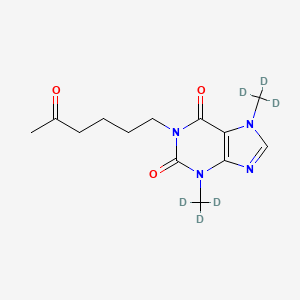
Pigment Yellow 127
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pigment Yellow 127 is an opaque, greenish-yellow monoazo pigment. It is known for its excellent rheological properties and moderate fastness properties. This pigment is widely used in various applications, including stationery and seed coloration, due to its good recrystallization stability .
Preparation Methods
The preparation of Pigment Yellow 127 involves several synthetic routes and reaction conditions. One common method is the diazotization of an aromatic amine followed by coupling with an acetoacetarylide. The reaction conditions typically involve maintaining a low temperature to control the reaction rate and ensure the formation of the desired product. Industrial production methods often include the use of masterbatch technology, which involves pre-dispersing the pigment to enhance its filtration and dispersion properties .
Chemical Reactions Analysis
Pigment Yellow 127 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the pigment, affecting its color properties.
Reduction: Reduction reactions can alter the pigment’s structure, potentially leading to changes in its color and stability.
Substitution: Substitution reactions can occur at different positions on the aromatic ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Pigment Yellow 127 has a wide range of scientific research applications:
Chemistry: It is used as a colorant in various chemical formulations, including inks and coatings.
Biology: The pigment is used in biological staining techniques to highlight specific structures in biological samples.
Medicine: Research is ongoing into the potential use of this compound in medical imaging and diagnostics.
Industry: It is widely used in the production of paints, plastics, and other materials that require stable and vibrant color properties
Mechanism of Action
The mechanism by which Pigment Yellow 127 exerts its effects involves its interaction with light. The pigment absorbs specific wavelengths of light, leading to the reflection of yellow light, which gives it its characteristic color. The molecular targets and pathways involved in this process include the electronic transitions within the aromatic ring structure of the pigment .
Comparison with Similar Compounds
Pigment Yellow 127 can be compared with other similar compounds, such as:
Pigment Yellow 13: Known for its high color strength and transparency, but with lower heat resistance compared to this compound.
Pigment Yellow 14: Similar in structure but differs in its dispersion properties and application methods.
Pigment Yellow 180: A bis azo pigment with different pigmentation behaviors and solvent effects. This compound stands out due to its excellent rheological properties and moderate fastness properties, making it suitable for a wide range of applications .
Properties
CAS No. |
68610-86-6 |
|---|---|
Molecular Formula |
C35H32Cl2N6O5 |
Molecular Weight |
687.6 g/mol |
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C35H32Cl2N6O5/c1-19-10-13-27(20(2)16-19)38-34(46)32(21(3)44)42-40-28-14-11-23(17-25(28)36)24-12-15-29(26(37)18-24)41-43-33(22(4)45)35(47)39-30-8-6-7-9-31(30)48-5/h6-18,32-33H,1-5H3,(H,38,46)(H,39,47) |
InChI Key |
HKBCNTJSSROSSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)Cl)Cl)C |
Synonyms |
pigment yellow 127; 2,2/'-[(3,3/'-dichloro[1,1/'-biphenyl]-4,4/'-diyl)bis(azo)]bis[3-oxo-butanamide n,n/'-bis(o-anisyl and 2,4-xylyl) derivs.; C.I. 21102; Butanamide, 2,2/'-[(3,3/'-dichloro[1,1/'-biphenyl]-4,4/'-diyl)bis(azo)]bis[3-oxo-, N,N/'-bis(o-ani |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


